2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that incorporates both benzimidazole and benzoxazole moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Azetidine: Azetidine derivatives can be synthesized through various methods, including the reaction of azetidin-2-ones with appropriate reagents.
Formation of Benzoxazole: Benzoxazole can be synthesized by cyclization of o-aminophenol with carboxylic acids or their derivatives.
Chemical Reactions Analysis
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: It inhibits the polymerization of tubulin, preventing cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole can be compared with other similar compounds:
Benzimidazole Derivatives: These compounds also exhibit significant pharmacological activities but may differ in their specific targets and efficacy.
Benzoxazole Derivatives: These compounds are known for their antimicrobial and anticancer properties but may have different mechanisms of action.
Azetidine Derivatives: These compounds are studied for their potential use in various therapeutic applications.
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMJRRQMEXXDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.